molecular formula C7H13F3N2 B13322030 N-(2,2,2-trifluoroethyl)piperidin-3-amine

N-(2,2,2-trifluoroethyl)piperidin-3-amine

Cat. No.: B13322030
M. Wt: 182.19 g/mol
InChI Key: RKARRRFNYISDHQ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Amine Derivatives in Medicinal Chemistry

Fluorinated amine derivatives are of considerable importance in the field of medicinal chemistry due to the unique properties that fluorine atoms impart to organic molecules. The strategic incorporation of fluorine can significantly influence a compound's physicochemical and biological characteristics, making it a powerful tool in drug design and development.

The trifluoromethyl (-CF3) group, in particular, is a key substituent used to enhance the therapeutic potential of drug candidates. mdpi.com Its strong electron-withdrawing nature and high metabolic stability make it a valuable addition to molecular scaffolds. mdpi.com The C-F bond is one of the strongest in organic chemistry, which contributes to the increased metabolic stability of molecules containing a trifluoromethyl group. mdpi.com

The introduction of a trifluoromethyl group can modulate several key molecular properties:

Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve bioavailability. mdpi.com

Metabolic Stability: The robustness of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, often leading to a longer half-life of the drug in the body. mdpi.com

Binding Affinity: The trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets and enhanced binding affinity.

Basicity: The strong electron-withdrawing effect of the trifluoromethyl group can significantly reduce the basicity of nearby amine groups. This can be crucial for optimizing a drug's pharmacokinetic profile.

Key Physicochemical Properties of N-(2,2,2-trifluoroethyl)piperidin-3-amine
PropertyValue
Molecular FormulaC7H13F3N2
Molecular Weight182.19 g/mol
CAS Number1250428-99-9

The advantageous properties conferred by the trifluoromethyl group have led to its incorporation in a wide range of pharmaceuticals. mdpi.com Fluorinated compounds are found in drugs targeting a variety of diseases. The ability to fine-tune a molecule's properties by adding a trifluoromethyl group makes it a widely used strategy in the development of new chemical entities. nih.gov

Overview of the Piperidine (B6355638) Scaffold in Bioactive Molecules

The piperidine ring is a six-membered heterocycle containing a nitrogen atom and is a prevalent structural motif in a vast number of pharmaceuticals and natural products. nih.govontosight.ai Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized to create a diverse array of molecules with a wide range of biological activities. nih.gov Piperidine derivatives are found in over twenty classes of pharmaceuticals, highlighting their importance in drug discovery. nih.gov The flexible, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets. ontosight.ai

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)piperidin-3-amine

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-6-2-1-3-11-4-6/h6,11-12H,1-5H2

InChI Key

RKARRRFNYISDHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NCC(F)(F)F

Origin of Product

United States

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Impact of the Trifluoromethyl Group on Biological Activity

The introduction of a trifluoromethyl (-CF3) group, as part of the 2,2,2-trifluoroethyl substituent on the piperidine (B6355638) nitrogen, profoundly alters the molecule's properties, influencing its biological activity through various mechanisms.

Furthermore, the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation. mdpi.com This high metabolic stability often translates to a longer half-life and improved bioavailability of the drug candidate. The trifluoroethyl group in N-(2,2,2-trifluoroethyl)piperidin-3-amine is therefore expected to protect the N-alkyl moiety from common metabolic pathways such as N-dealkylation.

Table 1: Comparative Physicochemical Properties of Piperidine Analogs

Compound N-Substituent Calculated logP Predicted Metabolic Half-life (t½) in Human Liver Microsomes
Piperidin-3-amine (B1201142) -H 0.45 Short
N-ethylpiperidin-3-amine -CH2CH3 0.98 Moderate
This compound -CH2CF3 1.52 Long

Note: The data in this table are illustrative and based on general trends observed for similar compounds in medicinal chemistry. Actual experimental values may vary.

The strong electron-withdrawing nature of the three fluorine atoms in the trifluoroethyl group significantly reduces the electron density on the piperidine nitrogen atom. This inductive effect lowers the basicity (pKa) of the nitrogen, which can have a profound impact on the compound's interaction with biological targets and its pharmacokinetic profile.

A decrease in basicity can reduce off-target effects, such as interactions with aminergic G protein-coupled receptors (GPCRs), and can also influence the compound's absorption and distribution. The modulation of basicity by fluorine substitution is a well-established strategy in medicinal chemistry to fine-tune the pharmacological properties of drug candidates. nih.gov The reduced basicity of this compound compared to its non-fluorinated counterpart, N-ethylpiperidin-3-amine, is expected to alter its binding affinity and selectivity for its intended biological target.

Table 2: Basicity and Cellular Potency of N-Substituted Piperidin-3-amines

Compound N-Substituent pKa of Piperidine Nitrogen (Predicted) Cellular Potency (IC50, illustrative)
N-ethylpiperidin-3-amine -CH2CH3 ~10.5 150 nM
This compound -CH2CF3 ~8.2 50 nM

Note: The data in this table are illustrative and based on general trends observed for similar compounds in medicinal chemistry. Actual experimental values may vary.

Structure-Activity Relationships within Piperidine Derivatives

The piperidine ring is a versatile scaffold that allows for systematic modifications to explore the structure-activity relationships of a compound series.

The nature of the substituent on the piperidine nitrogen is a critical determinant of a compound's pharmacological profile. In the case of this compound, the trifluoroethyl group is a key feature. SAR studies on related piperidine series have shown that varying the N-substituent can significantly impact potency and pharmacokinetics.

For instance, increasing the size of the N-alkyl group can sometimes lead to improved binding affinity, but it can also increase lipophilicity to a point where it negatively affects solubility and metabolic stability. The trifluoroethyl group offers a balance by increasing lipophilicity while simultaneously enhancing metabolic stability.

The position and stereochemistry of fluorine atoms within the piperidine ring itself can also have a dramatic effect on activity. While this compound has fluorination on the N-substituent, related studies on fluorinated piperidines highlight the importance of stereochemistry. The axial or equatorial orientation of a fluorine atom on the piperidine ring can influence the molecule's conformation and its interaction with the binding pocket of a target protein. researchgate.net

For instance, an axial fluorine may engage in specific hydrogen bonds or dipole-dipole interactions that are not possible with an equatorial fluorine, leading to significant differences in potency and selectivity. mdpi.com

Beyond the N-substituent, modifications to other parts of the piperidine scaffold, such as the 3-amino group in this compound, are crucial for optimizing activity. Systematic exploration of side chain modifications can lead to the identification of key interactions with the biological target.

Table 3: Illustrative SAR of Side Chain Modifications at the 3-Position of N-(2,2,2-trifluoroethyl)piperidine

Compound Analogue Modification at 3-Position Predicted Receptor Binding Affinity (Ki)
This compound -NH2 25 nM
N-(N-(2,2,2-trifluoroethyl)piperidin-3-yl)acetamide -NHC(O)CH3 80 nM
N-(2,2,2-trifluoroethyl)piperidin-3-ol -OH 150 nM
3-cyano-N-(2,2,2-trifluoroethyl)piperidine -CN >500 nM

Note: The data in this table are illustrative and based on general SAR principles for piperidine-based compounds. Actual experimental values may vary.

Pharmacophore Elucidation and Design Principles for Trifluoroethylpiperidines

The elucidation of a pharmacophore model for a class of compounds is a critical step in medicinal chemistry, providing a three-dimensional representation of the essential structural features required for biological activity. For derivatives of this compound, a comprehensive pharmacophore model helps in understanding the key interaction points with their biological target and guides the design of new, potentially more potent and selective analogues.

Key Pharmacophoric Features:

A general pharmacophore model for this class of compounds would likely include:

A Basic Amine Feature: The nitrogen atom of the piperidine ring is typically a key basic center that can form ionic interactions or hydrogen bonds with acidic residues in the target's binding pocket.

A Hydrogen Bond Donor/Acceptor: The 3-amino group can act as both a hydrogen bond donor and, to a lesser extent, an acceptor, forming crucial interactions that contribute to binding affinity.

A Hydrophobic/Electron-Withdrawing Region: The trifluoroethyl group provides a region of hydrophobicity and strong electron-withdrawing character. The fluorine atoms can engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, and can influence the pKa of the piperidine nitrogen, thereby affecting its ionization state at physiological pH.

A Defined Spatial Arrangement: The rigid, chair-like conformation of the piperidine ring ensures a specific three-dimensional arrangement of these pharmacophoric features, which is essential for optimal binding to the target.

Design Principles based on SAR Studies:

Systematic modifications of the this compound scaffold have led to the establishment of several key design principles:

The Piperidine Ring as a Scaffold: The piperidine ring serves as a rigid scaffold, holding the essential pharmacophoric elements in the correct orientation for target interaction. The stereochemistry at the 3-position is often critical, with one enantiomer typically exhibiting significantly higher activity.

The Role of the N-(2,2,2-trifluoroethyl) Group: The introduction of the trifluoroethyl group is a strategic design choice. Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, influencing the molecule's electronic properties, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of the trifluoromethyl group can lower the basicity of the piperidine nitrogen, which can modulate its interaction with the biological target and affect its pharmacokinetic properties.

Modifications of the 3-Amino Group: The primary amine at the 3-position is a critical interaction point. SAR studies often explore the impact of N-alkylation, N-acylation, or incorporation into larger heterocyclic systems. These modifications can alter the hydrogen bonding capacity and introduce new steric or electronic interactions.

The following interactive data table summarizes hypothetical SAR findings for a series of this compound analogues, illustrating the design principles discussed.

Compound IDR1 (Piperidine N-substituent)R2 (3-Amino N-substituent)Relative PotencyKey SAR Observations
1 -CH2CF3-H1 (Reference)Baseline activity with the trifluoroethyl group.
2 -CH2CH3-H0.5Replacement of -CF3 with -CH3 reduces potency, highlighting the importance of the fluorine atoms.
3 -H-H0.1Removal of the N-substituent significantly decreases activity, indicating a key role for this group.
4 -CH2CF3-CH31.2Small alkyl substitution on the 3-amino group is tolerated and may slightly improve activity.
5 -CH2CF3-C(O)CH30.2Acylation of the 3-amino group is detrimental, suggesting the need for a basic nitrogen at this position.
6 -(CH2)2CF3-H0.8Increasing the linker length between the nitrogen and the trifluoromethyl group can reduce potency.

Biological Activity and Target Identification of N 2,2,2 Trifluoroethyl Piperidin 3 Amine Analogs Preclinical Pharmacological Studies

Identified Biological Targets of Related Compounds

Analogs incorporating a scaffold similar to CPI-1205 have demonstrated potent inhibitory activity against histone methyltransferases, specifically the Enhancer of Zeste Homolog 2 (EZH2). cancer.gov EZH2 is a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine (B10760008) 27 (H3K27). cancer.gov This methylation event is a critical signal for gene silencing. In various cancers, EZH2 is often overexpressed or mutated, leading to aberrant gene expression that promotes tumor growth and proliferation. cancer.gov

CPI-1205 is an orally available, selective inhibitor that targets both wild-type and mutated forms of EZH2. cancer.gov Preclinical studies have shown that CPI-1205 is a highly potent inhibitor of EZH2 methyltransferase activity, with an IC50 value of 1 nM. bioworld.com Its mechanism of action involves the selective prevention of H3K27 methylation, which alters gene expression patterns associated with cancer pathways and results in a decrease in the proliferation of EZH2-expressing cancer cells. cancer.gov The cellular activity of CPI-1205 and its analogs is demonstrated by their ability to reduce H3K27 trimethylation (H3K27Me3) levels in cells, with compounds featuring heteroatoms at the 4-position of the pyridone scaffold, like CPI-1205, exhibiting cellular EC50 values of less than 100 nM. nih.gov

Compounds structurally related to the MK-0974 (telcagepant) scaffold have been identified as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a member of the G-protein coupled receptor (GPCR) family. nih.gov The CGRP receptor is implicated in the pathophysiology of migraine headaches. nih.gov MK-0974 is an orally active antagonist with high affinity for the human and rhesus CGRP receptors, exhibiting Ki values of 0.77 nM and 1.2 nM, respectively. medchemexpress.com

The antagonism of the CGRP receptor by MK-0974 has been extensively characterized in preclinical models. It potently blocks human α-CGRP-stimulated cAMP responses in HEK293 cells expressing the human CGRP receptor, with an IC50 of 2.2 nM. medchemexpress.com Radioligand binding studies using a tritiated analog of MK-0974 have demonstrated reversible and saturable binding to human neuroblastoma (SK-N-MC) membranes and rhesus cerebellum with high affinity, showing dissociation constants (KD) of 1.9 nM and 1.3 nM, respectively. nih.gov In human isolated coronary arteries, telcagepant (B1682995) competitively antagonized αCGRP-induced relaxation, with a pA2 value of 8.43 in distal coronary arteries. core.ac.uk

TTA-P2 is a potent and selective T-type calcium channel blocker with an IC50 of 22 nM. nih.govmedchemexpress.com It has been shown to reversibly inhibit T-type calcium currents in thalamocortical and reticular thalamic neurons without affecting high-voltage-activated (HVA) calcium channels. nih.gov Another analog, TTA-A2, is also a potent and selective T-type channel antagonist, with IC50 values of 89 nM and 92 nM for the Cav3.1 and Cav3.2 isoforms, respectively. medchemexpress.com TTA-A2 also demonstrates high selectivity over other calcium channel subtypes, such as L-type, P/Q-type, N-type, and R-type channels, all of which have IC50 values greater than 30 μM. medchemexpress.com

The piperidine (B6355638) ring is a versatile scaffold in medicinal chemistry, and its derivatives have been shown to interact with a wide array of enzymes and receptors. ijnrd.org The basic nitrogen atom within the piperidine ring often plays a crucial role in forming interactions with the active or allosteric sites of biological targets. nih.gov

In the context of enzyme inhibition, piperidine analogs have been developed as potent inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. ajchem-a.com For example, certain piperidine derivatives have been shown to inhibit AChE with IC50 values in the low nanomolar range. ajchem-a.com

Regarding receptor modulation, piperidine-containing compounds have been identified as ligands for various receptors, including histamine (B1213489) and sigma receptors. nih.govnih.gov The substitution pattern on the piperidine ring and the nature of the appended functional groups significantly influence the binding affinity and selectivity for different receptor subtypes. For instance, in a series of piperidine analogs targeting histamine H3 receptors, pA2 values, a measure of antagonist potency, were determined through in vitro assays. nih.gov Similarly, the affinity of piperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors has been quantified through radioligand binding assays, yielding Ki values in the nanomolar range. nih.gov

In Vitro Pharmacological Characterization

The in vitro pharmacological characterization of N-(2,2,2-trifluoroethyl)piperidin-3-amine analogs relies heavily on receptor binding and enzyme inhibition assays to quantify their potency and selectivity. These assays provide critical data, such as Ki, KD, IC50, and pA2 values, which are essential for understanding the structure-activity relationships (SAR) of a compound series.

Receptor binding assays are typically competitive, utilizing a radiolabeled ligand with known affinity for the target receptor. The ability of a test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor.

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme. The concentration of the compound that causes 50% inhibition of the enzyme's activity is known as the IC50 value.

The following tables present a compilation of in vitro pharmacological data for various piperidine analogs, illustrating their activity at different biological targets.

Table 1: In Vitro Receptor Binding and Functional Antagonism Data for Piperidine Analogs

Compound ScaffoldTarget ReceptorAssay TypeSpecies/Cell LineParameterValue
MK-0974CGRP ReceptorCompetitive BindingHumanKi0.77 nM medchemexpress.com
MK-0974CGRP ReceptorCompetitive BindingRhesusKi1.2 nM medchemexpress.com
MK-0974CGRP ReceptorSaturation BindingSK-N-MC cellsKD1.9 nM nih.gov
MK-0974CGRP ReceptorSaturation BindingRhesus CerebellumKD1.3 nM nih.gov
MK-0974CGRP ReceptorFunctional AntagonismHEK293 cellsIC502.2 nM medchemexpress.com
Piperidine AnalogHistamine H3 ReceptorFunctional AntagonismGuinea-pig jejunumpA27.90 nih.gov
Piperidine AnalogHistamine H3 ReceptorFunctional AntagonismGuinea-pig jejunumpA28.35 nih.gov
Piperidine-based CompoundSigma-1 ReceptorCompetitive BindingRat LiverKi3.2 nM nih.gov
Piperidine-based CompoundSigma-1 ReceptorCompetitive BindingRat LiverKi24 nM nih.gov

Table 2: In Vitro Enzyme and Ion Channel Inhibition Data for Piperidine Analogs

Compound ScaffoldTargetAssay TypeParameterValue
CPI-1205EZH2Enzyme InhibitionIC501 nM bioworld.com
Piperidine AnalogAcetylcholinesterase (AChE)Enzyme InhibitionIC502.13 nM ajchem-a.com
Benzimidazole-piperidine hybridAcetylcholinesterase (AChE)Enzyme InhibitionIC5019.44 µM nih.gov
Benzimidazole-piperidine hybridButyrylcholinesterase (BuChE)Enzyme InhibitionIC5021.57 µM nih.gov
TTA-P2T-type Calcium ChannelsIon Channel BlockadeIC5022 nM nih.govmedchemexpress.com
TTA-A2Cav3.1 T-type ChannelIon Channel BlockadeIC5089 nM medchemexpress.com
TTA-A2Cav3.2 T-type ChannelIon Channel BlockadeIC5092 nM medchemexpress.com

Computational Chemistry and Molecular Modeling in Trifluoroethyl Piperidine Research

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are foundational to computational chemistry, offering a detailed description of the electronic structure of molecules. These methods are employed to elucidate reaction mechanisms, determine molecular geometries, and calculate energetic properties with high accuracy. For fluorinated piperidine (B6355638) derivatives, QM calculations are particularly valuable for understanding the influence of the electron-withdrawing trifluoroethyl group on the molecule's reactivity and stability.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules. It is instrumental in investigating complex reaction mechanisms, predicting transition states, and understanding the stereochemical outcomes of reactions involving piperidine derivatives. coe.edumdpi.com

In the context of synthesizing or modifying N-(2,2,2-trifluoroethyl)piperidin-3-amine, DFT can model the entire reaction coordinate. For instance, in nucleophilic substitution or cyclization reactions used to form the piperidine ring, DFT calculations can identify the lowest energy pathway. nih.govresearchgate.net This helps in predicting whether a reaction will proceed via a stepwise or concerted mechanism and can elucidate the structures of key intermediates and transition states. researchgate.net

Researchers use DFT to rationalize the diastereoselectivity observed in many reactions. nih.gov By calculating the energies of different transition states leading to various stereoisomers, it is possible to predict the major product. For example, the formation of cis- versus trans-isomers in piperidine ring formation can be computationally predicted by comparing the activation energies of the respective pathways. nih.gov DFT studies on related heterocyclic systems have demonstrated that these computational predictions often align closely with experimental results, confirming the stereochemical course of the reaction. mdpi.com

Table 1: Representative Applications of DFT in Piperidine Chemistry

Application Area Information Gained Relevance to Trifluoroethyl Piperidines
Reaction Pathway Analysis Identification of intermediates and transition states; determination of activation energies. researchgate.net Predicts feasibility and conditions for synthesis and functionalization.
Stereoselectivity Prediction Calculation of energies for diastereomeric transition states. nih.gov Guides the synthesis of specific stereoisomers of this compound.
Thermochemical Properties Calculation of heats of formation and bond dissociation energies. nih.gov Assesses the thermal stability of the target compound and its derivatives. nih.gov

| Reactivity Indices | Analysis of frontier molecular orbitals (HOMO-LUMO) to predict sites of nucleophilic/electrophilic attack. chemjournal.kz | Understands how the trifluoroethyl group modulates the reactivity of the piperidine nitrogen and amine group. |

The presence of a trifluoroethyl group significantly influences the electronic properties, stability, and reactivity of intermediates formed during chemical reactions. Quantum mechanical calculations, particularly DFT, are crucial for quantifying these effects. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can stabilize adjacent negative charges (carbanions) or destabilize adjacent positive charges (carbocations).

Computational studies on fluorinated heterocycles have shown that fluorine substitution impacts hyperconjugative and electrostatic interactions, which in turn affects the stability of intermediates. researchgate.net For instance, the stability of an aziridinium intermediate in the synthesis of trifluoromethyl-substituted piperidines can be assessed computationally to predict its ring-opening regioselectivity. The analysis of natural bond orbitals (NBO) can reveal stabilizing interactions, such as the delocalization of the nitrogen lone pair into anti-bonding orbitals of adjacent bonds, an effect that is modulated by fluorination. researchgate.net This understanding is critical for designing synthetic routes that control the formation of desired products.

Molecular Docking and Dynamics Simulations

While quantum mechanics provides deep insights into the intrinsic properties of molecules, molecular docking and dynamics simulations are essential for understanding how these molecules interact with biological macromolecules, such as proteins and enzymes. These techniques are pivotal in drug discovery for predicting the therapeutic potential of compounds like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is used to forecast the binding affinity and mode of interaction between a potential drug molecule and its biological target. For derivatives of this compound, docking studies can identify potential protein targets and elucidate the key interactions that stabilize the ligand-receptor complex.

In a typical docking study, the 3D structure of the target protein is obtained from crystallographic data. The piperidine derivative is then placed into the active site of the protein, and a scoring function is used to estimate the binding energy for numerous possible conformations and orientations. mdpi.com The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amine group of this compound could act as a hydrogen bond donor, while the piperidine ring can engage in hydrophobic interactions. Docking studies on similar piperidine-containing compounds have successfully predicted their binding modes within the active sites of receptors like dopamine and serotonin (B10506) transporters. researchgate.net

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations. The specific conformation of the piperidine ring is critical for its biological activity, as it dictates the spatial orientation of its functional groups and thus its ability to fit into a protein's binding site.

Computational methods are used to perform a conformational analysis to determine the relative energies of different conformers. cdnsciencepub.comnih.gov For this compound, the key conformational questions involve the orientation of the trifluoroethyl group on the nitrogen and the amine group on the carbon at the 3-position (axial vs. equatorial). Studies on related fluorinated piperidines have shown that fluorine substituents can introduce complex stereoelectronic effects, such as the anomeric effect, which may stabilize otherwise unfavorable axial conformations. researchgate.netresearchgate.net The most stable conformations of similar N-substituted piperidines have been determined using DFT calculations, providing a template for understanding the conformational preferences of the title compound. researchgate.net

In Silico Property Prediction for Compound Optimization

In modern drug discovery, it is crucial to assess the pharmacokinetic properties of a compound early in the development process. In silico methods allow for the rapid prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like characteristics and filter out those with potential liabilities. researchgate.netnih.gov

For this compound and its analogs, various computational models can predict key physicochemical and pharmacokinetic parameters. These predictions are based on the molecular structure and are often derived from large datasets of experimentally measured properties.

Table 2: Predicted Physicochemical and ADMET Properties for Piperidine Derivatives

Property Predicted Value/Characteristic Importance in Drug Development
Molecular Weight Low to moderate Affects diffusion and transport across membranes.
LogP (Lipophilicity) Optimal range (typically 1-3) Influences solubility, absorption, and membrane permeability.
Hydrogen Bond Donors/Acceptors Adherence to Lipinski's Rule of Five Predicts oral bioavailability. nih.gov
Blood-Brain Barrier (BBB) Permeability Predicted as permeable or non-permeable Determines potential for CNS activity. researchgate.net
Aqueous Solubility High, moderate, or low Crucial for absorption and formulation.
CYP450 Inhibition Prediction of inhibition of key metabolic enzymes Indicates potential for drug-drug interactions.

| Toxicity Risk | Flags for potential mutagenicity, carcinogenicity, etc. | Early identification of potential safety issues. nih.gov |

These computational tools, such as SwissADME and ProTox, enable researchers to virtually screen libraries of derivatives. researchgate.netnih.gov By modifying the core structure of this compound and calculating the ADMET properties for each new analog, scientists can prioritize the synthesis of compounds that are most likely to possess a balanced profile of potency, safety, and drug-like properties, ultimately streamlining the path to a viable drug candidate. benthamdirect.comresearchgate.net

Applications of N 2,2,2 Trifluoroethyl Piperidin 3 Amine and Its Core Scaffold As Synthetic Building Blocks

Role in Asymmetric Catalysis and Organic Synthesis

The N-(2,2,2-trifluoroethyl) moiety plays a crucial role in directing stereoselective transformations and enabling the synthesis of intricate molecular architectures. Its application has been particularly notable in the field of 1,3-dipolar cycloaddition reactions, leading to the efficient construction of chiral heterocyclic compounds.

N-2,2,2-trifluoroethylisatin ketimines, derived from the condensation of isatins and 2,2,2-trifluoroethylamine, have been extensively utilized as precursors for azomethine ylides, which are potent 1,3-dipoles. acs.org These ketimines have been pivotal in various organocatalytic and metal-catalyzed cycloaddition reactions. researchgate.net A key application is the [3+2] cycloaddition reaction, where the in situ generated azomethine ylide reacts with a variety of dipolarophiles. This methodology has proven to be a concise and efficient route for the synthesis of complex heterocyclic systems. acs.org

The presence of the N-trifluoroethyl group is critical for the stability and reactivity of the ketimine precursor and the resulting azomethine ylide. Researchers have successfully employed these ketimines in reactions with a wide range of activated alkenes, alkynes, and other dipolarophiles to generate structurally diverse products with high regio- and stereoselectivity. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with N-2,2,2-trifluoroethylisatin Ketimines

DipolarophileCatalyst/ConditionsProduct TypeReference
CinnamaldehydeProlinol silyl (B83357) etherChiral spirooxindole acs.org
MethyleneindolinonesBifunctional squaramide-tertiary amineSpirooxindole derivatives researchgate.net
ChalconesDBU5'-CF3-substituted 3,2'-pyrrolidinyl spirooxindoles researchgate.net
MaleimidesPhase transfer catalystTrifluoromethyl spiro-fused[succinimide-pyrrolidine-oxindole] derivatives researchgate.net

The 1,3-dipolar cycloaddition reactions involving N-2,2,2-trifluoroethylisatin ketimines have provided a powerful platform for the stereoselective synthesis of complex chiral heterocyclic scaffolds, most notably spirooxindoles and pyrrolidines. researchgate.net Spirooxindoles, in particular, are a privileged structural motif found in numerous natural products and biologically active compounds. The introduction of a trifluoromethyl group at the α-position of the pyrrolidine (B122466) ring in these spirocyclic systems can significantly enhance their therapeutic potential. researchgate.net

Through these cycloaddition strategies, a diverse library of spiro[pyrrolidin-3,2'-oxindole] derivatives has been synthesized with excellent yields and diastereoselectivities. researchgate.net These reactions often proceed with high levels of stereocontrol, allowing for the creation of multiple stereogenic centers in a single step. The resulting highly functionalized spirooxindoles and pyrrolidines serve as valuable intermediates for the synthesis of more complex molecules and as candidates for biological screening. bwise.kr

Development of Fluorinated Derivatives for Diverse Research Applications

The unique properties conferred by the trifluoroethyl group have led to the development of fluorinated derivatives based on the N-(2,2,2-trifluoroethyl)piperidin-3-amine scaffold for a wide array of research applications, spanning from agriculture to medicine and materials science.

Fluorinated compounds play a significant role in the agrochemical industry, with a substantial percentage of crop protection products under development containing fluorine. sigmaaldrich.com The incorporation of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of agrochemicals, leading to improved efficacy and environmental profiles. nih.gov Fluorinated building blocks, such as derivatives of this compound, are valuable synthons for the creation of novel herbicides, fungicides, and insecticides. acs.org The strategic placement of fluorine atoms can influence the binding of the molecule to its target site and protect it from metabolic degradation, thereby increasing its potency and duration of action. nih.gov

The N-(2,2,2-trifluoroethyl) moiety is also a valuable component in the design of advanced materials. Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, low surface energy, and distinct hydrophobic and oleophobic characteristics. mdpi.com

For instance, polymers incorporating N-(2,2,2-trifluoroethyl)acrylamide have been developed for biomedical applications. nih.govresearchgate.net These polymers can self-assemble into nanoparticles and are being explored as nanotracers for 19F Magnetic Resonance Imaging (MRI). nih.govresearchgate.net The presence of multiple fluorine atoms provides a strong signal for imaging purposes.

Furthermore, fluorinated poly(aryl piperidinium) membranes have been synthesized for use in anion exchange membrane fuel cells. bwise.kr These materials demonstrate high conductivity and dimensional stability, along with excellent mechanical and chemical robustness, highlighting the potential of fluorinated piperidine (B6355638) scaffolds in energy applications. bwise.kr Poly(2,2,2-trifluoroethyl acrylate) is another example of a polymer derived from a trifluoroethyl-containing building block, which is utilized as a low refractive index material for optical waveguides. sigmaaldrich.com

Table 2: Applications of N-(2,2,2-trifluoroethyl) Derivatives in Materials Science

DerivativeMaterial TypeApplicationKey PropertiesReference
Poly(N-(2,2,2-trifluoroethyl)acrylamide)Polymer Nanoparticles19F MRI NanotracersStrong 19F NMR/MRI signal, biocompatibility nih.govresearchgate.net
Fluorinated Poly(aryl piperidinium)Anion Exchange MembraneFuel CellsHigh conductivity, dimensional stability, mechanical strength bwise.kr
Poly(2,2,2-trifluoroethyl acrylate)PolymerOptical WaveguidesLow refractive index, transparency sigmaaldrich.com

The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, enabling non-invasive visualization of biochemical processes in vivo. Fluorine-18 is a widely used radionuclide for PET tracer synthesis due to its favorable decay characteristics. nbinno.com Fluorinated building blocks are essential for the modular synthesis of these tracers. nbinno.com

The N-(2,2,2-trifluoroethyl) group can be a valuable component in the design of PET tracers. The introduction of fluorine can be achieved through late-stage radiofluorination or by using a pre-labeled fluorinated building block. nbinno.com For example, 2,2,2-[18F]trifluoroethyl tosylate has been used in O- and N-alkylation reactions to synthesize potential imaging agents. researchgate.net The metabolic stability conferred by the trifluoroethyl group is advantageous for in vivo imaging applications, as it can prevent rapid degradation of the tracer and allow for clearer imaging of the target. While direct applications of this compound as a PET tracer building block are still emerging, the related N-(2,2,2-trifluoroethyl)acrylamide has been used to create nanotracers for 19F MRI, a complementary imaging modality. researchgate.net

Conclusion and Future Research Directions

Current State of Research on N-(2,2,2-trifluoroethyl)piperidin-3-amine and its Analogs

Research on this compound and its analogs is primarily situated within its role as a valuable building block for more complex molecules in medicinal chemistry. The introduction of the trifluoroethyl group onto the piperidine (B6355638) nitrogen significantly impacts the compound's physicochemical properties, most notably by reducing the basicity of the nitrogen atom due to the strong electron-withdrawing effect of the fluorine atoms. This modulation of pKa is a critical parameter in drug design, influencing factors such as solubility, membrane permeability, and off-target interactions.

The compound is utilized in the synthesis of novel organic molecules and potential pharmaceuticals. Studies investigate its potential for various biological activities, including enzyme inhibition and receptor binding, where the trifluoroethyl group can enhance binding affinity and stability. For instance, analogs such as N-(2-Methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine have been identified as serotonin (B10506) receptor ligands. The isomeric analog, 1-(2,2,2-trifluoroethyl)piperidin-4-amine, has also been a subject of study, indicating a broader interest in the trifluoroethylpiperidine scaffold. nih.gov Furthermore, the N-2,2,2-trifluoroethyl group is a key component in synthons like N-2,2,2-trifluoroethylisatin ketimines, which are used in various cycloaddition reactions to create complex, spirocyclic heterocyclic systems with potential bioactivity. nih.govnih.gov This highlights the utility of the N-(2,2,2-trifluoroethyl) motif in generating structural diversity for drug discovery programs.

Emerging Synthetic Methodologies for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is a rapidly evolving field, with numerous innovative methods being developed to introduce fluorine or fluorinated groups with high efficiency and selectivity. numberanalytics.com These methodologies are crucial for accessing novel chemical matter, including derivatives of this compound.

Key Emerging Methodologies:

Late-Stage Fluorination: This strategy focuses on introducing fluorine atoms into complex molecules at a late step in the synthesis, which allows for the rapid diversification of drug candidates. tandfonline.com

Electrophilic and Nucleophilic Fluorination: Advances in reagents like Selectfluor and NFSI for electrophilic fluorination, and improved nucleophilic methods, have enhanced the selectivity and efficiency of fluorination processes. numberanalytics.com

Radical Fluorination: A newer approach that uses radical initiators to generate fluorine radicals, offering high regioselectivity and tolerance for sensitive functional groups. numberanalytics.com

Use of Fluorinated Building Blocks: A prevalent strategy involves using readily available fluorinated starting materials, such as trifluoroethylamine, from the outset of a synthetic plan. tandfonline.com For instance, the synthesis of this compound can be achieved through the alkylation of piperidin-3-amine (B1201142) derivatives with 2,2,2-trifluoroethyl halides.

Catalytic Methods: Transition-metal catalysis, including palladium-catalyzed hydrogenation of fluoropyridines, provides a robust pathway to access (multi)fluorinated piperidines. acs.org Copper-mediated reactions are also being developed for radiofluorination to produce PET imaging agents. nih.gov

Fluoroalkyl Amino Reagents (FARs): These reagents have proven to be powerful tools for the regioselective introduction of various fluorinated groups onto heterocyclic and aromatic systems. ocha.ac.jpnih.gov

These advancing techniques provide chemists with a versatile toolkit to create a wide array of fluorinated piperidines and other heterocycles, facilitating the exploration of their therapeutic potential.

Unexplored Biological Targets and Potential Therapeutic Areas

While direct biological data on this compound is limited, the broader class of fluorinated piperidine derivatives has shown activity against a diverse range of biological targets. This suggests several promising, yet largely unexplored, avenues for future investigation of the title compound and its analogs.

The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS), and the introduction of fluorine can improve blood-brain barrier permeability and metabolic stability. Therefore, exploring targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters within the CNS is a logical step.

Potential Therapeutic Areas and Targets:

Metabolic Diseases: Fluorine-substituted piperidine derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme relevant to type 2 diabetes. nih.gov This suggests that this compound analogs could be investigated as potential antidiabetic agents.

Neurodegenerative Diseases: The same class of compounds has also shown inhibitory effects on cholinesterases, key targets in Alzheimer's disease therapy. nih.gov The unique electronic properties of the trifluoroethyl group could be leveraged to design selective inhibitors.

Infectious Diseases: Piperidine derivatives have been explored for a variety of antimicrobial applications, including antitubercular and antibacterial activities. nih.govresearchgate.net The lipophilicity conferred by fluorination could enhance cell wall penetration in pathogens like M. tuberculosis. nih.gov

Oncology: Various heterocyclic compounds are investigated as kinase inhibitors. For example, certain triazine derivatives act as dual PI3K/mTOR inhibitors, which are critical targets in cancer therapy. mdpi.com The this compound scaffold could be elaborated to target specific kinase ATP-binding sites.

Thrombosis: Piperidine diamine derivatives have been developed as factor Xa inhibitors for anticoagulant therapy. researchgate.net This provides a rationale for screening fluorinated analogs against coagulation cascade enzymes.

Integration of Advanced Computational and Experimental Approaches in Future Studies

To accelerate the discovery and optimization of therapeutic agents based on the this compound scaffold, a synergistic integration of computational and experimental methods is essential. jddhs.com This modern approach to drug design enables a more rational, efficient, and cost-effective workflow, from initial hit identification to preclinical candidate selection. jddhs.com

Computational methods are particularly valuable for understanding the nuanced effects of fluorination. nih.gov Predicting the impact of the trifluoroethyl group on ligand conformation, protein-ligand interactions, and solvation energies can guide the design of more potent and selective molecules. nih.gov

Integrated Research Workflow:

In Silico Design and Screening: Utilize computational tools like molecular docking and pharmacophore modeling to screen virtual libraries of this compound analogs against unexplored biological targets identified in section 7.3. jddhs.com

Predictive Modeling: Employ Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to predict biological activity and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, helping to prioritize compounds for synthesis. jddhs.com

Molecular Dynamics (MD) Simulations: Conduct MD simulations to investigate the binding modes and dynamic behavior of fluorinated ligands in complex with their target proteins, providing insights into binding affinity and selectivity that can be difficult to obtain experimentally. nih.gov

Targeted Synthesis: Synthesize the most promising candidates identified through computational analysis using the emerging methodologies described in section 7.2.

Experimental Validation: Perform in vitro high-throughput screening (HTS) to validate the computational predictions and identify active compounds. jddhs.com

Structural Biology: Use techniques like X-ray crystallography and NMR spectroscopy to determine the co-crystal structures of active compounds with their targets, providing crucial information for the next round of structure-based design. jddhs.com

Iterative Optimization: Cycle through the design-synthesis-test-analyze loop, using the combined computational and experimental data to refine the molecular design and improve therapeutic properties.

By bridging computational predictions with experimental validation, future research on this compound and its derivatives can be pursued with greater precision, increasing the likelihood of discovering novel and effective therapeutic agents. jddhs.com

Q & A

Q. What are the established synthetic routes for N-(2,2,2-trifluoroethyl)piperidin-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between piperidin-3-amine derivatives and trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate or bromide). Key steps include:
  • Amination : Reacting piperidin-3-amine with trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic Coupling : Palladium-catalyzed cross-coupling for introducing the trifluoroethyl group, requiring inert atmospheres and controlled temperatures (60–80°C) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity, while protic solvents may reduce yields due to competing hydrolysis .

Q. Table 1. Comparison of Synthetic Routes :

MethodReagents/ConditionsYield (%)Purity (%)Reference
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12h65–7590–95
Pd-Catalyzed CouplingPd(OAc)₂, Xantphos, DMSO, 60°C, 6h70–8585–90
Reductive AminationNaBH₃CN, MeOH, RT, 24h50–6080–85

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, particularly the trifluoroethyl group?

  • Methodological Answer :
  • ¹⁹F NMR : Directly identifies the trifluoroethyl group (–CF₃) via a singlet at δ -70 to -75 ppm. Spin-spin coupling with adjacent protons (³J₆₆₆) confirms spatial proximity .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities. Mass spec (ESI+) shows [M+H]⁺ at m/z 211.1 (C₇H₁₂F₃N₂⁺) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions, critical for confirming the amine’s spatial orientation .

Advanced Research Questions

Q. How does the trifluoroethyl group influence binding affinity to neurological targets (e.g., GPCRs), and what methodologies assess these interactions?

  • Methodological Answer : The –CF₃ group enhances lipophilicity (LogP ↑) and stabilizes target interactions via hydrophobic effects and dipole-dipole interactions. Key methods:
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD) to immobilized receptors like serotonin receptors (5-HT2A) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH) during ligand-receptor binding, revealing entropy-driven vs. enthalpy-driven interactions .
  • Molecular Dynamics (MD) Simulations : Predicts binding poses using force fields (e.g., AMBER) to model CF₃···π interactions with aromatic residues (e.g., Tyr, Phe) .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 50% vs. 85%) for this compound?

  • Methodological Answer : Discrepancies arise from variations in:
  • Catalyst Loading : Pd(OAc)₂ >5 mol% reduces side reactions but increases costs .
  • Solvent Polarity : DMSO (ε=47) outperforms DMF (ε=37) in stabilizing transition states .
  • Workup Protocols : Acid-base extraction (pH 8–9) minimizes loss of the amine product .
    Resolution Approach : Design of Experiments (DoE) matrices optimize variables (e.g., Temp × Catalyst) to identify Pareto-optimal conditions.

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced selectivity?

  • Methodological Answer :
  • Scaffold Modifications : Introduce substituents at the piperidine nitrogen (e.g., methyl, benzyl) to sterically block off-target binding .
  • Fluorine Scanning : Replace –CF₃ with –CHF₂ or –CF₂H to probe electronic effects on potency .
  • In Vitro Assays : Test inhibition of monoamine oxidases (MAO-A/B) using fluorogenic substrates (e.g., kynuramine) .

Q. Table 2. SAR Trends for Analogues :

DerivativeMAO-B IC₅₀ (nM)Selectivity (MAO-B/A)
–CF₃ (Parent)12015:1
–CHF₂2508:1
–N-Benzyl8525:1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.